4-Benzyl-4-methylcyclohexanone
CAS No.: 54889-02-0
Cat. No.: VC2468937
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54889-02-0 |
---|---|
Molecular Formula | C14H18O |
Molecular Weight | 202.29 g/mol |
IUPAC Name | 4-benzyl-4-methylcyclohexan-1-one |
Standard InChI | InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Standard InChI Key | QTEIPGHFGRLGHG-UHFFFAOYSA-N |
SMILES | CC1(CCC(=O)CC1)CC2=CC=CC=C2 |
Canonical SMILES | CC1(CCC(=O)CC1)CC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
4-Benzyl-4-methylcyclohexanone possesses several important physical and chemical properties that determine its behavior in various contexts. The table below summarizes these properties:
Property | Value |
---|---|
IUPAC Name | 4-benzyl-4-methylcyclohexan-1-one |
Molecular Formula | C14H18O |
Molecular Weight | 202.29 g/mol |
CAS Number | 54889-02-0 |
InChI | InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key | QTEIPGHFGRLGHG-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC(=O)CC1)CC2=CC=CC=C2 |
The compound's chemical behavior is largely determined by the reactivity of its functional groups. The ketone group can participate in nucleophilic addition reactions, reductions, and oxidations, while the benzyl group can undergo various substitution reactions, particularly on the aromatic ring.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-Benzyl-4-methylcyclohexanone typically involves alkylation of 4-methylcyclohexanone with benzyl bromide. This approach represents one of the most common and efficient methods for introducing the benzyl group at the desired position. The reaction proceeds through the formation of an enolate intermediate, which then attacks the benzyl bromide in a nucleophilic substitution reaction.
The general synthetic route can be outlined as follows:
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Generation of the enolate of 4-methylcyclohexanone using a strong base
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Nucleophilic attack of the enolate on benzyl bromide
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Formation of the carbon-carbon bond to yield 4-Benzyl-4-methylcyclohexanone
Reaction Conditions
The synthesis typically requires specific reaction conditions to ensure high yield and purity. A strong base such as sodium hydride or potassium tert-butoxide is commonly used in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is generally conducted under an inert atmosphere to prevent oxidation and moisture interference, which could lead to side reactions.
Optimal temperature control is crucial for this synthesis. The reaction is often initiated at lower temperatures (0-5°C) during the enolate formation step, followed by a gradual increase to room temperature for the alkylation step. The reaction time can vary from several hours to overnight, depending on the specific conditions and scale.
Industrial Production Methods
For industrial-scale production, the synthesis of 4-Benzyl-4-methylcyclohexanone may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced catalysts may be incorporated to improve reaction efficiency and selectivity. The purification process typically involves techniques such as distillation and crystallization to achieve high-quality products.
Industrial methods also focus on cost-effectiveness and environmental considerations, potentially utilizing greener solvents and more sustainable reaction conditions compared to laboratory-scale syntheses. Process optimization in industrial settings aims to minimize waste generation while maximizing product yield and quality.
Chemical Reactivity
Types of Reactions
4-Benzyl-4-methylcyclohexanone can participate in various chemical reactions, primarily centered around the ketone functional group and the benzyl substituent. The most significant reaction types include:
Oxidation Reactions
The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products. Oxidizing agents such as potassium permanganate or chromium trioxide can target either the ketone group or the benzylic position, leading to different oxidation products depending on the specific reagents and conditions employed.
Reduction Reactions
The ketone group in 4-Benzyl-4-methylcyclohexanone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The stereoselectivity of these reductions can be controlled through the choice of reducing agent and reaction conditions, potentially leading to stereoselective synthesis of the corresponding alcohols.
Substitution Reactions
The benzyl group, particularly its aromatic portion, can undergo various electrophilic substitution reactions. These include nitration, halogenation, and sulfonation, which can introduce different functional groups to the aromatic ring, thereby modifying the compound's properties and reactivity.
Common Reagents and Conditions
Various reagents can be employed for chemical transformations of 4-Benzyl-4-methylcyclohexanone, each requiring specific conditions to achieve optimal results:
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Oxidation | KMnO4 | Acidic medium | Benzyl carboxylic acid, 4-methylcyclohexanone |
Reduction | NaBH4 | Methanol, 0-25°C | 4-Benzyl-4-methylcyclohexanol |
Reduction | LiAlH4 | Diethyl ether, 0°C | 4-Benzyl-4-methylcyclohexanol |
Substitution | HNO3/H2SO4 | 0-5°C | Nitrobenzyl derivatives |
These reactions demonstrate the versatility of 4-Benzyl-4-methylcyclohexanone as a synthetic intermediate in the preparation of various functionalized derivatives.
Biochemical Analysis
Biochemical Properties
4-Benzyl-4-methylcyclohexanone exhibits significant biochemical properties, particularly in its interactions with various enzymes. One notable interaction is with cyclohexanone monooxygenase, which catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This enzymatic reaction leads to the formation of lactones, which are valuable intermediates in the synthesis of various bioactive compounds.
The compound's structural features, including the ketone functional group and the lipophilic benzyl substituent, contribute to its ability to interact with specific enzyme binding sites. These interactions can influence enzyme activity and substrate specificity, making the compound useful for studying enzyme-substrate relationships.
Cellular Effects
At the cellular level, 4-Benzyl-4-methylcyclohexanone demonstrates diverse effects on various cellular processes. Studies involving encapsulated E. coli have revealed concentration-dependent inhibition effects on cell viability and metabolic activity. These effects suggest potential applications in studying cellular responses to environmental stressors and the development of antimicrobial agents.
The compound has also been shown to influence cell signaling pathways, gene expression patterns, and cellular metabolism. These effects are likely mediated through specific interactions with cellular receptors, enzymes, and other biomolecules, highlighting the compound's potential significance in cellular biology research.
Metabolic Pathways
4-Benzyl-4-methylcyclohexanone participates in several metabolic pathways, most notably oxidation-reduction reactions and the Baeyer-Villiger oxidation pathway. Its metabolism in biological systems may involve several steps, including:
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Oxidation at the ketone group or benzylic position
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Reduction of the ketone to form the corresponding alcohol
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Conjugation reactions for elimination
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Formation of various metabolites with altered biological activities
The transport and distribution of 4-Benzyl-4-methylcyclohexanone within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects.
Biological Activity
Target Enzymes and Interactions
One of the primary biochemical interactions of 4-Benzyl-4-methylcyclohexanone is with cyclohexanone monooxygenase, an enzyme that catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This interaction leads to the formation of lactones, which are valuable intermediates in the synthesis of various bioactive compounds. The compound's structural features enable specific binding to enzyme active sites, influencing enzymatic activity and substrate specificity.
Additionally, 4-Benzyl-4-methylcyclohexanone may interact with various other enzymes involved in oxidation-reduction processes, potentially affecting their activity and specificity. These interactions contribute to the compound's diverse biological effects and potential applications in enzyme inhibitor development.
Dosage Effects and Toxicological Considerations
The biological effects of 4-Benzyl-4-methylcyclohexanone vary significantly based on dosage levels:
Dosage Level | Observed Effects |
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Low | May enhance metabolic pathways and cellular functions |
Moderate | Specific enzymatic activity modulation without significant cellular disruption |
High | Potential cytotoxicity and disruption of normal cellular functions |
These dosage-dependent effects highlight the importance of careful concentration control in both research applications and potential therapeutic uses of the compound. Toxicological assessments are essential to establish safe exposure levels and identify potential adverse effects.
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
4-Benzyl-4-methylcyclohexanone shares structural similarities with several related compounds, but its unique combination of substituents confers distinct properties and reactivities:
The comparison with 4-Methylcyclohexanone is particularly instructive. 4-Methylcyclohexanone has a significantly lower molecular weight and lacks the benzyl group, resulting in lower lipophilicity and different reactivity patterns. It has a density of approximately 0.9 g/cm³, a boiling point of 170°C at 760 mmHg, and a melting point of -41°C .
Unique Properties and Advantages
The unique combination of a benzyl group and a methyl group at the fourth position of the cyclohexanone ring in 4-Benzyl-4-methylcyclohexanone provides several advantages:
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Enhanced lipophilicity compared to simpler cyclohexanone derivatives, potentially improving membrane permeability
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Unique steric and electronic effects that influence reactivity patterns
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Specific binding properties with enzymes and biological receptors
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Distinctive metabolic pathways in biological systems
These unique features make 4-Benzyl-4-methylcyclohexanone valuable in synthetic chemistry, biochemical research, and potential pharmaceutical applications.
Applications in Research and Industry
Scientific Research Applications
4-Benzyl-4-methylcyclohexanone serves important roles in various areas of scientific research:
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As an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthetic methodologies
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In biochemical research, particularly for studies on enzyme kinetics and substrate specificity
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For pharmaceutical development, as a potential lead compound or building block for drug candidates
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In the investigation of structure-activity relationships, helping to elucidate the impact of structural modifications on biological activity
Industrial Applications
In industrial contexts, 4-Benzyl-4-methylcyclohexanone finds applications in:
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The production of fragrances and flavors, where its structural features contribute to specific scent and taste profiles
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Specialty chemical manufacturing, serving as a precursor for various high-value compounds
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Material science, where derivatives of the compound may be incorporated into materials with specific properties
Future Research Directions
Emerging areas of research involving 4-Benzyl-4-methylcyclohexanone include:
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Development of more efficient and sustainable synthetic routes
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Exploration of its potential as a scaffold for drug discovery
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Investigation of its role in novel catalytic processes
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Further characterization of its biochemical interactions and potential therapeutic applications
These research directions highlight the ongoing relevance of 4-Benzyl-4-methylcyclohexanone in advancing chemical and biological sciences.
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